4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a chromen-4-one core structure, which is a common motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the chromen-4-one derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving chromen-4-one derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its targets. The benzamide moiety can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide
- 4-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
- 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
Uniqueness
4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is unique due to the specific positioning of the fluoro group and the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure can result in distinct pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTVZEHZLFRAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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